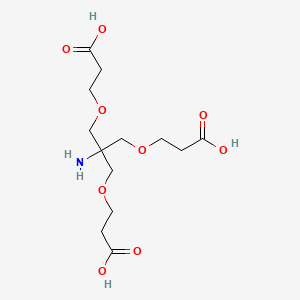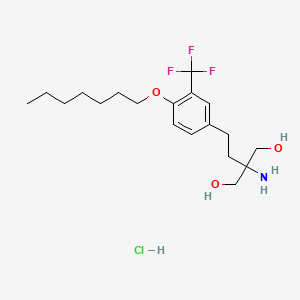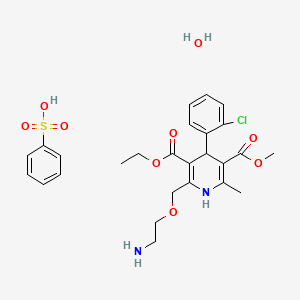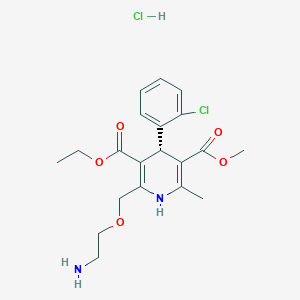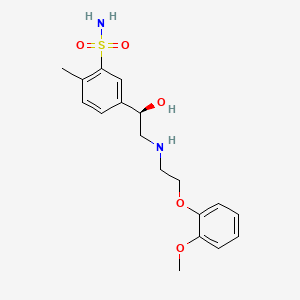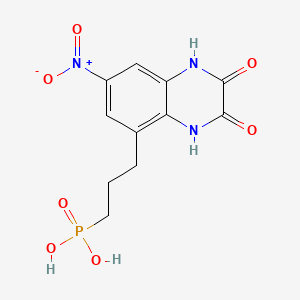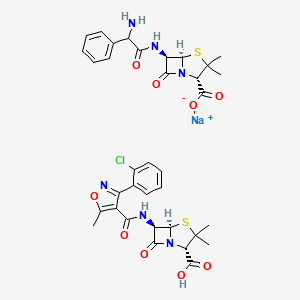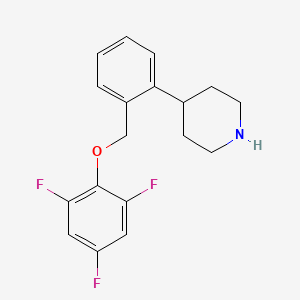![molecular formula C15H12ClNO B605561 7-Cloro-3-(p-tolil)-2H-benzo[b][1,4]oxazina CAS No. 80306-38-3](/img/structure/B605561.png)
7-Cloro-3-(p-tolil)-2H-benzo[b][1,4]oxazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AR7 is a compound known for its role as an antagonist of the retinoic acid receptor alpha (RARα). It is a non-typical retinoic acid receptor alpha antagonist that specifically activates chaperone-mediated autophagy without affecting macroautophagy
Aplicaciones Científicas De Investigación
AR7 has a wide range of scientific research applications, including:
Chemistry: AR7 is used as a tool to study the mechanisms of retinoic acid receptor alpha antagonism and chaperone-mediated autophagy.
Biology: It is employed in cellular studies to investigate the role of chaperone-mediated autophagy in cellular quality control and stress response.
Medicine: AR7 has potential therapeutic applications in treating diseases related to autophagy dysfunction, such as neurodegenerative diseases and certain cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Direcciones Futuras
Mecanismo De Acción
AR7 exerts its effects by specifically activating chaperone-mediated autophagy. It stabilizes the interaction between retinoic acid receptor alpha and its corepressor, nuclear receptor corepressor 1. This interaction leads to changes in the transcriptional program of retinoic acid receptor alpha, resulting in the selective activation of chaperone-mediated autophagy . This pathway is crucial for cellular quality control and the degradation of cytosolic proteins in lysosomes.
Similar Compounds:
Tarenflurbil: An inverse agonist of the retinoic acid receptor.
Acitretin: A retinoid used in the treatment of psoriasis.
Adapalene: A dual retinoic acid receptor and retinoid X receptor agonist used in dermatology.
Uniqueness of AR7: AR7 is unique in its ability to specifically activate chaperone-mediated autophagy without affecting macroautophagy. This selective activation makes it a valuable tool for studying the role of chaperone-mediated autophagy in cellular processes and for developing potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AR7 involves the preparation of a retinoic acid derivative. The process typically includes the following steps:
Formation of the Core Structure: The core structure of AR7 is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functional Group Modifications: Specific functional groups are introduced to the core structure to achieve the desired chemical properties. This may involve halogenation, nitration, or other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of AR7 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Key considerations include:
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Catalysts: Using appropriate catalysts to enhance reaction rates.
Purification: Implementing large-scale purification methods such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions: AR7 undergoes various chemical reactions, including:
Oxidation: AR7 can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on AR7, potentially changing its interaction with biological targets.
Substitution: AR7 can undergo substitution reactions where specific atoms or groups are replaced by others, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of AR7, while substitution reactions can produce various derivatives with altered functional groups.
Propiedades
IUPAC Name |
7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOZLTFXYGHZPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80306-38-3 |
Source


|
| Record name | 80306-38-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


